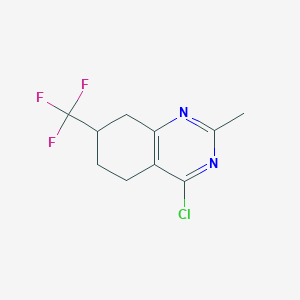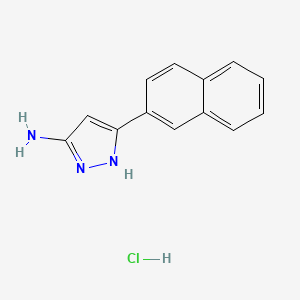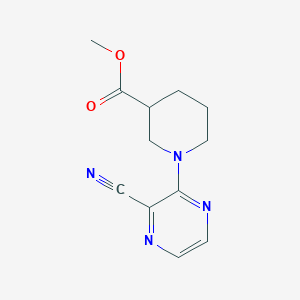
2-(4-Methoxyphenyl)-7-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-7-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the 7th position of the quinoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-7-methylquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For instance, 4-methoxybenzaldehyde can be condensed with 2-aminoacetophenone under acidic conditions to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions: 2-(4-Methoxyphenyl)-7-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects
相似化合物的比较
2-(4-Methoxyphenyl)-7-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 2-(4-Methoxyphenyl)quinoline, 7-methylquinoline, and 2-phenylquinoline.
Uniqueness: The presence of both the methoxy group and the methyl group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-7-methylquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-3-4-14-7-10-16(18-17(14)11-12)13-5-8-15(19-2)9-6-13/h3-11H,1-2H3 |
InChI 键 |
WOAWYRIZQZSCEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



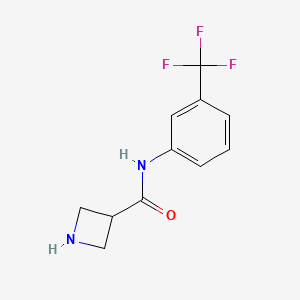
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)
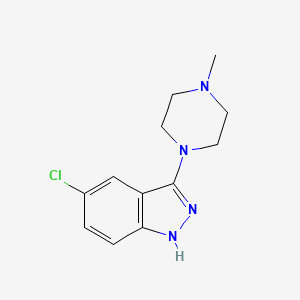
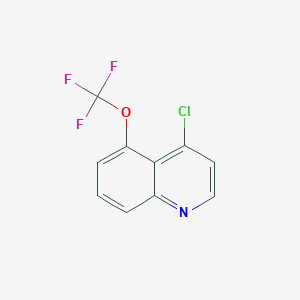

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

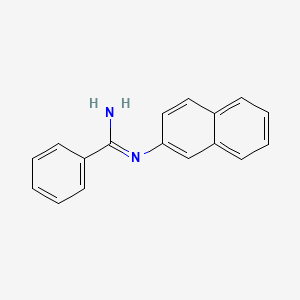
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
